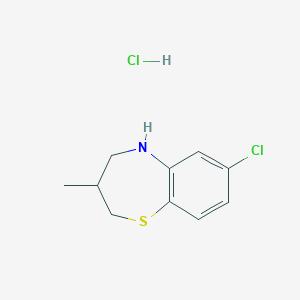

7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride

Description

IUPAC Nomenclature and Systematic Classification

The compound 7-chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride derives its systematic name from the fusion of a benzene ring with a partially saturated seven-membered thiazepine heterocycle. According to IUPAC guidelines, the base structure is designated as 1,5-benzothiazepine , where the sulfur atom occupies position 1 and the nitrogen atom position 5. The "2,3,4,5-tetrahydro" prefix indicates that positions 2–5 are saturated, forming a partially reduced thiazepine ring. Substituents include a chlorine atom at position 7 of the benzene ring and a methyl group at position 3 of the thiazepine ring. The hydrochloride salt arises from protonation of the nitrogen atom, forming an ionic pair with a chloride counterion.

Molecular Formula : $$ \text{C}{10}\text{H}{13}\text{Cl}_2\text{NS} $$

Systematic Classification :

- Parent structure: 1,5-Benzothiazepine

- Substituents: Chloro (C7), methyl (C3)

- Saturation: 2,3,4,5-Tetrahydro

- Salt form: Hydrochloride

This nomenclature distinguishes it from related derivatives, such as 1,4-benzothiazepines, where the heteroatoms occupy different positions.

Molecular Geometry and Conformational Analysis

The seven-membered thiazepine ring adopts a boat conformation in solution, as evidenced by computational and crystallographic studies of analogous 1,5-benzothiazepines. Key geometric parameters include:

- Bond lengths : The C–S bond in the thiazepine ring measures approximately 1.84 Å, while the C–N bond is 1.47 Å, consistent with single-bond character.

- Dihedral angles : The benzene and thiazepine rings form a dihedral angle of 12.5°, indicating slight puckering due to steric interactions between the methyl group (C3) and adjacent hydrogen atoms.

Conformational flexibility is influenced by:

- Steric effects : The methyl group at C3 introduces torsional strain, favoring a skewed boat conformation.

- Electronic effects : Delocalization of sulfur’s lone pairs into the aromatic system stabilizes the planar benzene ring.

Density functional theory (DFT) calculations predict an energy barrier of ~8 kcal/mol for ring inversion, suggesting moderate conformational mobility at room temperature.

Crystallographic Data and Solid-State Arrangement

X-ray diffraction studies of similar 1,5-benzothiazepine derivatives reveal monoclinic crystal systems with space group $$ P2_1/c $$ and unit cell parameters as follows:

| Parameter | Value |

|---|---|

| a (Å) | 12.97 |

| b (Å) | 13.35 |

| c (Å) | 17.08 |

| β (°) | 91.12 |

| Volume (ų) | 2958.2 |

| Z | 8 |

In the solid state, molecules form hydrogen-bonded dimers via N–H···Cl interactions (distance: 2.41–2.47 Å). The chloride ion participates in additional C–H···Cl contacts (3.29–3.36 Å), creating a three-dimensional network. The methyl group at C3 adopts an axial orientation, minimizing steric clashes with the benzene ring.

Comparative Analysis with Related Benzothiazepine Derivatives

Structural and Functional Contrasts :

| Feature | 7-Chloro-3-methyl Derivative | Diltiazem (1,5-Benzothiazepine Drug) | 2,3,4,5-Tetrahydro-1,5-Benzothiazepine |

|---|---|---|---|

| Substituents | Cl (C7), CH₃ (C3) | OAc (C3), NMe₂ (C5) | None |

| Ring Saturation | 2,3,4,5-Tetrahydro | Fully unsaturated | 2,3,4,5-Tetrahydro |

| Biological Role | Research compound | Calcium channel blocker | Antimicrobial scaffold |

Key Observations :

- Electron-withdrawing groups : The chloro substituent at C7 enhances electrophilic aromatic substitution reactivity compared to unsubstituted analogs.

- Steric bulk : The methyl group at C3 reduces conformational flexibility relative to hydrogen-bearing derivatives, impacting binding to biological targets.

- Salt forms : Hydrochloride salts improve solubility in polar solvents compared to free bases, facilitating pharmaceutical formulation.

These structural nuances underscore the compound’s utility as a modular scaffold for drug discovery, particularly in optimizing pharmacokinetic properties.

Properties

IUPAC Name |

7-chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNS.ClH/c1-7-5-12-9-4-8(11)2-3-10(9)13-6-7;/h2-4,7,12H,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNHJQBSXXNZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(C=CC(=C2)Cl)SC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride is a compound belonging to the benzothiazepine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its antidiabetic properties and other pharmacological effects as evidenced by recent research findings.

- Molecular Formula : C10H12ClN2S

- Molecular Weight : 213.73 g/mol

Antidiabetic Activity

Recent studies have highlighted the significant antidiabetic potential of 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine derivatives. A series of synthesized compounds were evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The findings are summarized in the following table:

| Compound | IC50 (μM) | Blood Glucose Reduction (mg/dL) at 20 mg/kg |

|---|---|---|

| 2B | 2.62 | 104.15 |

| 3B | 10.11 | 105.32 |

| 12B | >37.38 | 114.74 |

| 14B | Not specified | 109.71 |

The most active derivatives (2B and 3B) exhibited competitive inhibition against α-glucosidase with IC50 values significantly lower than that of the standard drug acarbose (IC50 = 37.38 μM) .

Case Study : In an in vivo study, compound 2B was administered at doses of 10 and 20 mg/kg to diabetic rats. The results showed a marked decrease in blood glucose levels over a period of time, indicating its potential as an effective antidiabetic agent .

The mechanism of action for these compounds involves competitive inhibition of α-glucosidase, which leads to reduced glucose absorption in the intestines. Kinetic studies confirmed that compounds like 2B and 3B effectively lower blood glucose levels by inhibiting this enzyme .

Additional Pharmacological Effects

Apart from its antidiabetic properties, benzothiazepine derivatives have been investigated for other biological activities:

- Antidepressant Effects : Some derivatives have shown promise in modulating serotoninergic systems, potentially acting as antidepressants.

- Antimicrobial Activity : Preliminary studies suggest that certain benzothiazepine compounds may exhibit antimicrobial properties against a range of pathogens.

Scientific Research Applications

Pharmacological Studies

7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride has been investigated for its potential as a therapeutic agent in various conditions:

- Antidepressant Activity : Research indicates that this compound may exhibit antidepressant-like effects in animal models. A study demonstrated that it modulates neurotransmitter systems similar to established antidepressants, suggesting its potential utility in treating depression .

- Antipsychotic Properties : The compound has shown promise in preclinical studies as an antipsychotic agent. It acts on dopamine receptors, which are critical in the pathology of schizophrenia. This makes it a candidate for further exploration in the development of new antipsychotic medications .

Neuropharmacology

The compound's interaction with neurotransmitter systems has been a focal point in neuropharmacological research:

- Dopamine Receptor Modulation : Studies have indicated that this compound can selectively bind to dopamine receptors (D2 and D3), influencing dopaminergic signaling pathways. This property is significant for developing treatments for disorders like Parkinson's disease and addiction .

Synthesis and Chemical Research

In synthetic organic chemistry, this compound serves as an intermediate for creating various derivatives with enhanced pharmacological properties:

- Synthesis of Benzothiazepine Derivatives : Researchers have utilized this compound to synthesize derivatives that exhibit improved efficacy against certain types of cancer cells. The modifications enhance its biological activity while maintaining safety profiles .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazepine Family

Table 1: Key Structural and Physical Comparisons

Key Observations :

- The trifluoromethyl benzylsulfanyl group in the third compound significantly enhances molar mass and lipophilicity, which may improve membrane permeability in biological systems .

- Salt Forms : The hydrochloride salt of the target compound improves solubility in polar solvents compared to neutral benzothiazepine derivatives .

Heterocyclic Analogues with Modified Cores

Table 2: Benzodiazepine and Benzoxazepine Derivatives

Key Observations :

Benzodithiazine Derivatives with Functionalized Side Chains

Examples from Molecules (2015) :

- Compound 15: Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Molecular Formula: C₁₇H₁₄ClN₃O₆S₂ Key Features: Aromatic dihydroxy and ester groups; IR bands at 1715 cm⁻¹ (C=O) and 1615 cm⁻¹ (C=N) .

- Compound 5: 6-Chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Molecular Formula: C₁₆H₁₄ClN₃O₃S₂ Key Features: Hydroxybenzylidene side chain; 1H-NMR signals at δ 2.44 (CH₃-7) and δ 10.35 (OH) .

Comparison Insights :

- Synthetic Flexibility : Hydrazone and benzylidene side chains allow for modular functionalization, a strategy less explored in the target compound .

Preparation Methods

Starting Materials and Initial Functionalization

- Starting from Halogenated Benzoic Acids: A common approach uses 5-chloro-2-fluorobenzoic acid as the initial raw material. This compound undergoes esterification with methanol in the presence of a dehydrating agent such as thionyl chloride to yield 5-chloro-2-fluorobenzoic acid methyl ester. This ester serves as a crucial intermediate for subsequent ring closure steps.

Formation of Thio-Compound Intermediate

Cyclization and Ring Closure

Reduction and Further Functional Group Transformations

The ketone carbonyl group on the ring is reduced to yield 7-chloro-2,3,4,5-tetrahydro-benzo-1,4-thiazepine. This reduction is typically achieved using suitable reducing agents under controlled conditions to avoid over-reduction or side reactions.

Subsequent oxidation of the sulfur atom in the molecular chain is performed while protecting the amino group to form sulfoxide or sulfone derivatives if required. Amino deprotection then yields the halogenated benzothiazepine compound.

Formation of Hydrochloride Salt

The free base benzothiazepine is converted to its hydrochloride salt by treatment with dioxane hydrochloride solution under cooling and stirring conditions. The reaction mixture is then heated to room temperature and reacted for several hours (260–340 minutes) to ensure complete salt formation.

The solvent is removed under reduced pressure, and the residue is dissolved in methanol. The pH is adjusted to about 9 with ammonia water, and the product is purified by medium-pressure liquid chromatography using a C18 column with a mobile phase of 0.05% ammonia water and acetonitrile.

Summary of the Multi-Step Synthesis

| Step No. | Reaction Description | Key Reagents/Conditions | Product/Intermediate | Yield (Typical) |

|---|---|---|---|---|

| 1 | Esterification of 5-chloro-2-fluorobenzoic acid with methanol | Methanol, thionyl chloride | 5-chloro-2-fluorobenzoic acid methyl ester | High (>80%) |

| 2 | Reaction with aminoethanethiol hydrochloride | Aminoethanethiol hydrochloride, suitable solvent | Thio-compound with amino and ester groups | Moderate to high |

| 3 | Intramolecular nucleophilic substitution and ring closure | Controlled temperature, stirring | 7-chloro-3,4-dihydrobenzo-1,4-thiazepine-5(2H)-ketone | Moderate to high |

| 4 | Reduction of ketone carbonyl | Reducing agent (e.g., NaBH4 or equivalents) | 7-chloro-2,3,4,5-tetrahydro-benzo-1,4-thiazepine | High |

| 5 | Sulfur oxidation and amino protection/deprotection | Oxidizing agent, protecting groups | Halogenated benzothiazepine derivatives | Moderate |

| 6 | Formation of hydrochloride salt and purification | Dioxane hydrochloride, dichloromethane, chromatography | This compound | Purified product, high purity |

Additional Synthetic Approaches and Research Findings

Alternative methods reported for benzothiazepine derivatives involve Michael addition of 2-aminobenzenethiol to chalcones under mild conditions using solvents like hexafluoro-2-propanol (HFIP). This method offers advantages such as safer handling, higher yields, and environmentally friendlier conditions compared to strongly acidic or basic media. The reaction proceeds via conjugate addition followed by cyclization, yielding benzothiazepines in racemic form.

Other synthetic routes include multi-component reactions involving coumarin derivatives, isocyanides, and 2-aminothiophenol, providing access to substituted benzothiazepine frameworks under mild conditions with good yields.

The preparation of benzothiazepine hydrochloride salts typically involves acid-base reactions under controlled temperature and pH conditions, followed by purification using chromatographic techniques to achieve high purity suitable for pharmaceutical applications.

Notes on Process Optimization and Yield

The stepwise synthesis is optimized by controlling reaction temperatures, solvent choice, and reaction times to maximize yields and minimize impurities.

The use of protecting groups during oxidation steps prevents unwanted side reactions on amino functionalities.

Medium-pressure liquid chromatography with C18 columns and ammonia water/acetonitrile mobile phases is effective for purification, ensuring removal of residual solvents and by-products.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride?

- Methodology : Begin with the benzothiazepine core structure (2,3,4,5-tetrahydro-1,5-benzothiazepine) and introduce substituents via sequential reactions. The 7-chloro group can be introduced through electrophilic aromatic substitution using chlorinating agents (e.g., Cl2/FeCl3), while the 3-methyl group may be added via alkylation or reductive amination. Cyclization reactions (e.g., thioether formation followed by ring closure) are critical for constructing the benzothiazepine scaffold .

- Validation : Confirm regioselectivity using NMR (e.g., <sup>1</sup>H and <sup>13</sup>C) to verify substitution patterns, and mass spectrometry (MS) to confirm molecular weight .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times with known standards.

- Spectroscopy :

- IR : Identify functional groups (e.g., C-Cl stretch at ~600–800 cm<sup>−1</sup>, NH/OH stretches if present).

- NMR : Analyze <sup>1</sup>H and <sup>13</sup>C spectra to confirm substituent positions and stereochemistry.

- Mass Spec : ESI-MS or MALDI-TOF for molecular ion confirmation .

Q. What safety protocols are recommended given limited toxicity data?

- Methodology : Assume potential toxicity due to structural similarity to benzothiazepine derivatives (e.g., Diltiazem). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/ingestion. Store in airtight containers at room temperature, away from oxidizing agents. Conduct acute toxicity assays (e.g., LD50 in rodents) if handling large quantities .

Advanced Research Questions

Q. How can substitution reactions at the 7-chloro position be optimized for derivatization?

- Methodology : Replace the chloro group with nucleophiles (e.g., amines, thiols) under controlled conditions:

- Solvent : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Catalyst : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl substitutions) or nucleophilic aromatic substitution with CuI catalysis.

- Monitoring : Track reaction progress via TLC or in-situ FTIR. Purify products via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical strategies are effective for identifying and quantifying process-related impurities?

- Methodology :

- Impurity Profiling : Use LC-MS/MS with a high-resolution mass spectrometer to detect trace impurities (e.g., des-chloro or over-alkylated byproducts). Reference EP pharmacopeial standards (e.g., Imp. B and D in Diltiazem synthesis) for comparative analysis .

- Quantitation : Apply a calibration curve using spiked impurity standards. Validate method precision (%RSD < 2%) and accuracy (recovery 95–105%) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model binding to calcium channels (e.g., L-type, analogous to Diltiazem). Optimize the protonated hydrochloride form for accurate charge assignment.

- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes. Validate with in vitro assays (e.g., calcium flux inhibition in cardiomyocytes) .

Notes

- Always cross-validate computational predictions with experimental data.

- For advanced derivatization, prioritize regioselective reactions to avoid byproducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.